molecular formula C14H24O2 B15175354 (Z,E)-Deca-2,4-dienyl isobutyrate CAS No. 94133-57-0

(Z,E)-Deca-2,4-dienyl isobutyrate

Cat. No.: B15175354
CAS No.: 94133-57-0
M. Wt: 224.34 g/mol
InChI Key: PKPNQPCVKDGGPU-OCBXPSTGSA-N
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Description

(Z,E)-Deca-2,4-dienyl isobutyrate is an organic compound characterized by the presence of both Z and E isomers in its structure. This compound is a type of ester, which is commonly found in various natural and synthetic products. The unique configuration of its double bonds makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Z,E)-Deca-2,4-dienyl isobutyrate typically involves the selective synthesis of its Z and E isomers. One common method is the Wittig reaction, which allows for the formation of alkenes with specific geometries. This reaction involves the use of phosphonium ylides and aldehydes or ketones under controlled conditions to yield the desired isomeric forms .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of catalysts and reaction conditions is crucial to achieving high yields and selectivity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z,E)-Deca-2,4-dienyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

(Z,E)-Deca-2,4-dienyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism by which (Z,E)-Deca-2,4-dienyl isobutyrate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including signal transduction and metabolic processes. The compound’s ability to undergo isomerization also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Deca-2,4-dienyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.

    Hexa-2,4-dienyl isobutyrate: A shorter chain analog with similar functional groups.

    Octa-2,4-dienyl isobutyrate: An intermediate chain length analog

Uniqueness

(Z,E)-Deca-2,4-dienyl isobutyrate is unique due to its specific double bond configuration and the presence of both Z and E isomers. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

94133-57-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(2Z,4E)-deca-2,4-dienyl] 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h8-11,13H,4-7,12H2,1-3H3/b9-8+,11-10-

InChI Key

PKPNQPCVKDGGPU-OCBXPSTGSA-N

Isomeric SMILES

CCCCC/C=C/C=C\COC(=O)C(C)C

Canonical SMILES

CCCCCC=CC=CCOC(=O)C(C)C

Origin of Product

United States

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